methyl 4-((ethoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylate
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Overview
Description
Methyl 4-((ethoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylate is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an ethoxycarbonylthio group attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((ethoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the ethoxycarbonyl derivative, which is then treated with a thiol reagent, such as ethanethiol, under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((ethoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethoxycarbonylthio group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted indene derivatives.
Scientific Research Applications
Methyl 4-((ethoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-((ethoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The ethoxycarbonylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((methoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylate
- Methyl 4-((propoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylate
- Methyl 4-((butoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylate
Uniqueness
Methyl 4-((ethoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylate is unique due to its specific ethoxycarbonylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16O4S |
---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
methyl 4-ethoxycarbonylsulfanyl-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C14H16O4S/c1-3-18-14(16)19-12-6-4-5-9-7-10(8-11(9)12)13(15)17-2/h4-6,10H,3,7-8H2,1-2H3 |
InChI Key |
VJCOHRXVGJOMHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)SC1=CC=CC2=C1CC(C2)C(=O)OC |
Origin of Product |
United States |
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